molecular formula C17H13N3O2S2 B15041611 N-[5-(4-Methyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide

N-[5-(4-Methyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide

Cat. No.: B15041611
M. Wt: 355.4 g/mol
InChI Key: RATZDOHZWMHEGW-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-Methyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide is a thiazolidinone derivative characterized by a 4-methylbenzylidene group at the 5-position of the thiazolidinone core and a nicotinamide moiety at the 3-position. Thiazolidinones are heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

Molecular Formula

C17H13N3O2S2

Molecular Weight

355.4 g/mol

IUPAC Name

N-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

InChI

InChI=1S/C17H13N3O2S2/c1-11-4-6-12(7-5-11)9-14-16(22)20(17(23)24-14)19-15(21)13-3-2-8-18-10-13/h2-10H,1H3,(H,19,21)/b14-9-

InChI Key

RATZDOHZWMHEGW-ZROIWOOFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-Methyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide typically involves a multi-step process. One common method includes the condensation of 4-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid to yield the thiazolidinone ring. Finally, the thiazolidinone derivative is reacted with nicotinoyl chloride to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-Methyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various nucleophiles attached to the thiazolidinone ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(4-Methyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide involves its interaction with various molecular targets. The thiazolidinone moiety is known to inhibit enzymes involved in cell proliferation, making it effective against cancer cells. The nicotinamide part of the molecule can modulate cellular redox states and influence metabolic pathways .

Comparison with Similar Compounds

Core Thiazolidinone Scaffold

The compound shares the 4-oxo-2-thioxo-thiazolidin-3-yl backbone with analogs such as:

  • 5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl derivatives (): Nitro groups introduce strong electron-withdrawing effects, improving anticancer activity but possibly reducing solubility.
  • 5-(4-Dimethylaminobenzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl-acetic acid (): The dimethylamino group is electron-donating, altering electronic properties and enabling applications in photoresponsive materials.

Side Chain Variations

  • Nicotinamide vs. Acetic Acid : The nicotinamide group in the target compound introduces a pyridine ring, enhancing hydrogen-bonding capacity and π-π stacking interactions compared to acetic acid derivatives (e.g., ).
  • Aryl Amides : Compounds like N-(3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl)isonicotinamide () replace the benzylidene group with cyclohexyl or aryl substituents, altering lipophilicity and cellular uptake.

Spectroscopic Data

  • ¹³C NMR : The methyl group in the target compound would resonate near δ 21–22 ppm (cf. δ 32.9 ppm for CH₃ in ). The nicotinamide carbonyl is expected at δ ~170 ppm, similar to amide signals in .
  • IR : The thioxo (C=S) stretch appears at ~1200 cm⁻¹, while the 4-oxo (C=O) and amide bands align with data in (1670–1730 cm⁻¹).

Thermal and Solubility Properties

  • Melting points for methyl-substituted thiazolidinones (e.g., 184–210°C in ) suggest moderate thermal stability. The target compound likely exhibits a similar range.
  • The nicotinamide moiety may improve aqueous solubility compared to purely hydrophobic analogs (e.g., ).

Antimicrobial Activity

  • Nicotinic acid-thiazolidinone hybrids () show MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus).
  • Fluoro- and chloro-substituted analogs () exhibit stronger antifungal activity (MIC 4–16 µg/mL), suggesting electron-withdrawing groups favor antifungal efficacy.

Anticancer Activity

  • The 4-nitrobenzylidene derivative () shows IC₅₀ < 10 µM against leukemia cells, while the methyl-substituted target compound may exhibit milder activity due to reduced electrophilicity.

Tabulated Comparison of Key Compounds

Compound Name Substituent (R) Side Chain Key Activity/Bioassay Reference
Target Compound 4-Methyl Nicotinamide Antimicrobial, potential anticancer
[5-(4-Fluorobenzylidene)-...]-acetic acid 4-Fluoro Acetic acid Antifungal (MIC 4–16 µg/mL)
5-(4-Nitrobenzylidene)-...-hexanoic acid 4-Nitro Hexanoic acid Antileukemia (IC₅₀ < 10 µM)
5-(4-Dimethylaminobenzylidene)-...-acetic acid 4-Dimethylamino Acetic acid Photoresponsive materials
6a (Nicotinic acid-benzothiazole hybrid) 6-Methyl Benzothiazole-amide Antimicrobial (MIC 8–32 µg/mL)

Q & A

Q. Optimization Tips :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Catalysts : Alkaline conditions (K₂CO₃) facilitate deprotonation and intermediate stabilization.
  • Monitoring : TLC (hexane:ethyl acetate, 7:3) ensures reaction progress.

Q. Table 1: Reaction Condition Comparison

ParameterMethod 1 Method 2
SolventDMFBenzene
CatalystK₂CO₃None (Dean-Stark trap)
Reaction Time6–8 hrs (RT)10 hrs (reflux)
Yield60–75%56%

Basic: Which spectroscopic and chromatographic techniques are essential for characterization?

Methodological Answer:

  • TLC : Monitor reaction progress using silica gel plates and UV visualization .
  • IR spectroscopy : Confirm functional groups (e.g., thioxo-thiazolidinone C=S stretch at ~1200 cm⁻¹, amide C=O at ~1670 cm⁻¹) .
  • UV-Vis : Detect π→π* transitions in aromatic systems (e.g., λmax ~257 nm for nicotinamide) .
  • X-ray crystallography : Resolve conformational dynamics (e.g., dihedral angles between aromatic rings) and disorder in thiazolidine rings .

Advanced: How can researchers design experiments to elucidate the SAR in antidiabetic activity?

Methodological Answer:

  • Structural modifications : Synthesize analogs with variations in:
    • Benzylidene substituents (e.g., 4-methyl vs. 4-chloro).
    • Thiazolidinone core (e.g., oxo vs. thioxo groups).
  • In vitro assays :
    • PPAR-γ transactivation : Measure agonism via luciferase reporter assays.
    • Glucose uptake : Use 3T3-L1 adipocytes to assess insulin sensitization .
  • In vivo models : Evaluate hypoglycemic effects in streptozotocin-induced diabetic mice, monitoring blood glucose and lipid profiles .

Advanced: How to resolve discrepancies between in vitro bioactivity and in vivo toxicity?

Methodological Answer:

  • Dose-response studies : Identify therapeutic windows using acute toxicity assays (e.g., LD₅₀ in rodents) .
  • Metabolic profiling : Use LC-MS to detect hepatotoxic metabolites.
  • Species-specific differences : Compare pharmacokinetics (e.g., CYP450 metabolism) in murine vs. human microsomes.

Advanced: How can molecular docking predict target interactions?

Methodological Answer:

  • Target selection : Prioritize receptors linked to diabetes (e.g., PPAR-γ, PTP1B).
  • Software tools : AutoDock Vina or Schrödinger Suite for docking simulations.
  • Validation : Compare predicted binding poses with crystallographic data (e.g., π-π stacking interactions observed in ).

Basic: What purification methods are optimal post-synthesis?

Methodological Answer:

  • Precipitation : Add water to reaction mixtures to isolate solids .
  • Trituration : Wash with saturated NaHCO₃ to remove acidic impurities .
  • Recrystallization : Use methanol or ethanol for high-purity crystals .

Advanced: What crystallographic techniques reveal conformational dynamics?

Methodological Answer:

  • Single-crystal X-ray diffraction : Resolve disorder in thiazolidine rings (e.g., 10.8° dihedral angle variation) .
  • Hydrogen bonding analysis : Identify intramolecular C–H⋯N interactions stabilizing the bioactive conformation .

Basic: How to validate purity and stability under storage?

Methodological Answer:

  • HPLC : Use C18 columns (ACN:H₂O gradient) with UV detection (λ=254 nm).
  • Stability studies : Store at 4°C under nitrogen; monitor degradation via NMR over 6 months.

Advanced: How to assess pharmacokinetic properties early?

Methodological Answer:

  • ADME assays :
    • Caco-2 cells : Predict intestinal absorption.
    • Microsomal stability : Incubate with liver microsomes to estimate half-life.
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction.

Advanced: What in vitro models evaluate mechanisms in metabolic disorders?

Methodological Answer:

  • 3T3-L1 adipocytes : Measure glucose uptake via 2-NBDG fluorescence.
  • HepG2 cells : Assess gluconeogenesis inhibition using glucose-6-phosphatase assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.